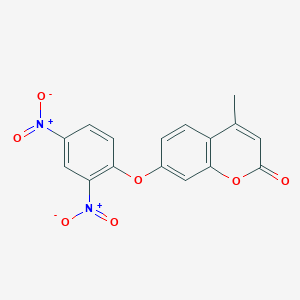![molecular formula C26H20O5 B3026193 3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026193.png)
3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one
Overview
Description
CAY10732 is a fluorescent probe designed to detect the presence of carbon monoxide. It is particularly useful in biological and chemical research due to its ability to undergo a specific reaction in the presence of palladium and carbon monoxide, resulting in the release of a fluorescent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: CAY10732 is synthesized through a series of chemical reactions involving the incorporation of specific functional groups that enable its fluorescent properties. The key reaction involves the Pd0-mediated Tsuji-Trost reaction, which is initiated in the presence of palladium and carbon monoxide .
Industrial Production Methods: The industrial production of CAY10732 involves the preparation of stock solutions in high-performance liquid chromatography grade dimethyl sulfoxide. The compound is then used freshly in various experimental setups .
Chemical Reactions Analysis
Types of Reactions: CAY10732 primarily undergoes the Pd0-mediated Tsuji-Trost reaction. This reaction is crucial for its function as a fluorescent probe .
Common Reagents and Conditions:
- Palladium (Pd)
- Carbon monoxide
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS) buffer
Major Products Formed: The major product formed from the reaction of CAY10732 with palladium and carbon monoxide is 2,7-dichlorofluorescein, which exhibits fluorescence .
Scientific Research Applications
CAY10732 is widely used in scientific research for the detection of carbon monoxide in living cells. Its applications span across various fields:
Chemistry: Used as a fluorescent probe in chemical reactions to detect carbon monoxide production.
Biology: Employed in cell imaging experiments to visualize carbon monoxide production in living cells.
Medicine: Potential applications in medical research for studying the effects of carbon monoxide in biological systems.
Industry: Utilized in industrial research for monitoring carbon monoxide levels in various processes .
Mechanism of Action
CAY10732 functions by undergoing the Pd0-mediated Tsuji-Trost reaction in the presence of palladium and carbon monoxide. This reaction results in the release of 2,7-dichlorofluorescein, which exhibits fluorescence. The fluorescence can be detected and measured, allowing researchers to monitor carbon monoxide production in real-time .
Comparison with Similar Compounds
- Fluorescein isothiocyanate
- 2,7-Dichlorofluorescein
- Allyl fluorescein ethers
Comparison: CAY10732 is unique in its specific application for detecting carbon monoxide through the Pd0-mediated Tsuji-Trost reaction. While other fluorescent probes like fluorescein isothiocyanate and 2,7-dichlorofluorescein are also used for various imaging purposes, CAY10732’s specificity for carbon monoxide detection sets it apart .
Properties
IUPAC Name |
3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O5/c1-3-13-28-17-9-11-21-23(15-17)30-24-16-18(29-14-4-2)10-12-22(24)26(21)20-8-6-5-7-19(20)25(27)31-26/h3-12,15-16H,1-2,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSUBROQWUILBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OCC=C)C5=CC=CC=C5C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


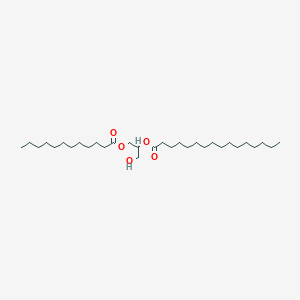
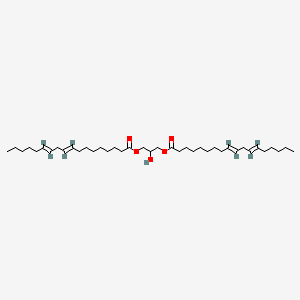
![(alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester](/img/structure/B3026114.png)
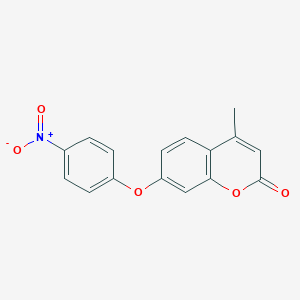
![(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron](/img/structure/B3026116.png)
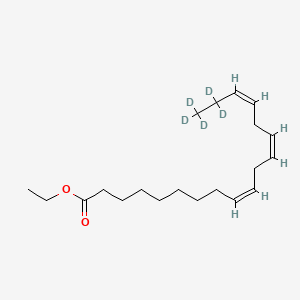
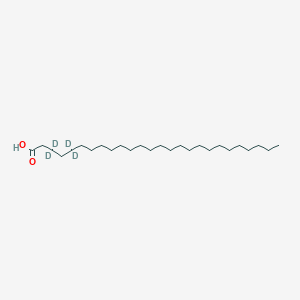
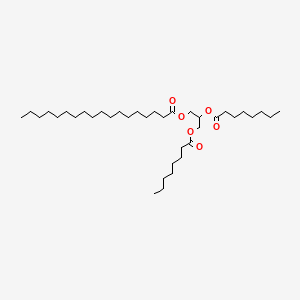
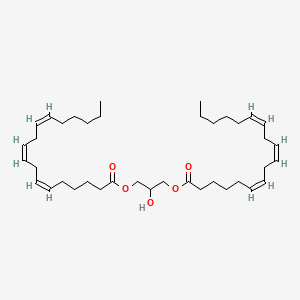
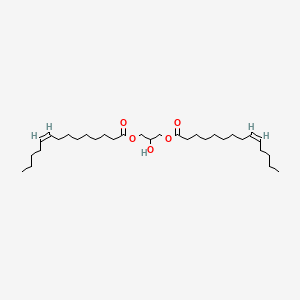
![9Z-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026125.png)


